

The Therapeutic Potential of Feniralstat in Inflammatory Diseases: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Feniralstat (KVD824) is a potent and selective small-molecule inhibitor of plasma kallikrein (PKal), a key enzyme in the Kallikrein-Kinin System (KKS). The KKS is a critical mediator of inflammation, and its dysregulation is implicated in a variety of inflammatory diseases. This technical guide explores the therapeutic potential of Feniralstat by examining its mechanism of action, its role in modulating inflammatory signaling pathways, and the preclinical and clinical rationale for its development. While the clinical development of Feniralstat for hereditary angioedema (HAE) was discontinued, the scientific principles underlying its development remain relevant for the broader field of anti-inflammatory drug discovery. This document provides a comprehensive overview of the core science, including a representative experimental protocol and a detailed visualization of the targeted signaling pathway.

Introduction: The Kallikrein-Kinin System and Inflammation

The Kallikrein-Kinin System (KKS) is a complex enzymatic cascade that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and coagulation. A key component of this system is plasma kallikrein (PKal), a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release the potent proinflammatory peptide, bradykinin.







Bradykinin exerts its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor expressed on various cell types, including endothelial cells and immune cells.[1][2] Activation of the B2 receptor triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, and the production of pro-inflammatory mediators, all hallmark features of an inflammatory response.[1][2][3]

Given the central role of the PKal-bradykinin axis in inflammation, inhibition of PKal presents a compelling therapeutic strategy for a range of inflammatory disorders. **Feniralstat** was developed as a potent and selective oral inhibitor of plasma kallikrein, with the aim of attenuating the inflammatory cascade at a critical upstream juncture.

Feniralstat: A Profile

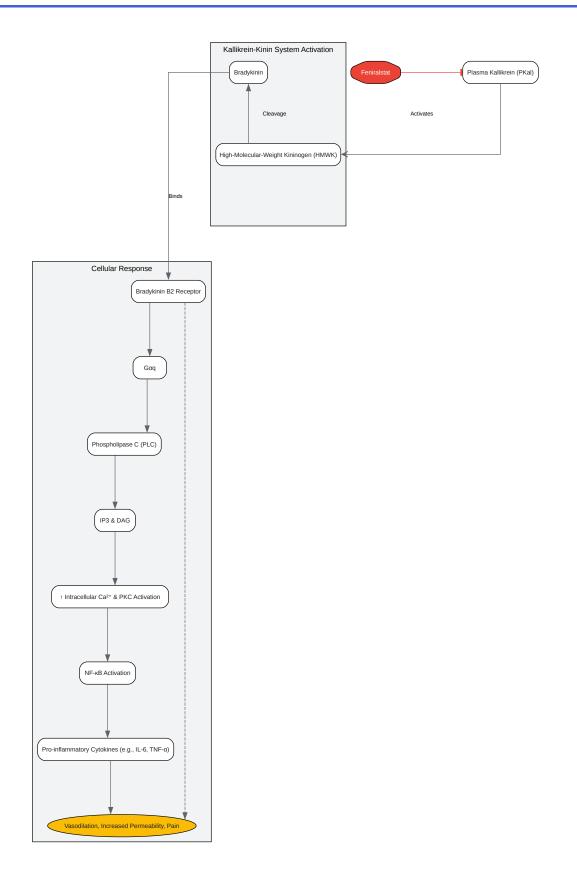
Feniralstat is a small molecule inhibitor of plasma kallikrein. While its clinical development for hereditary angioedema (HAE) was terminated during Phase 2 trials due to observations of elevated liver enzymes, its mechanism of action provides a valuable case study for targeting the KKS in inflammatory diseases.

Mechanism of Action

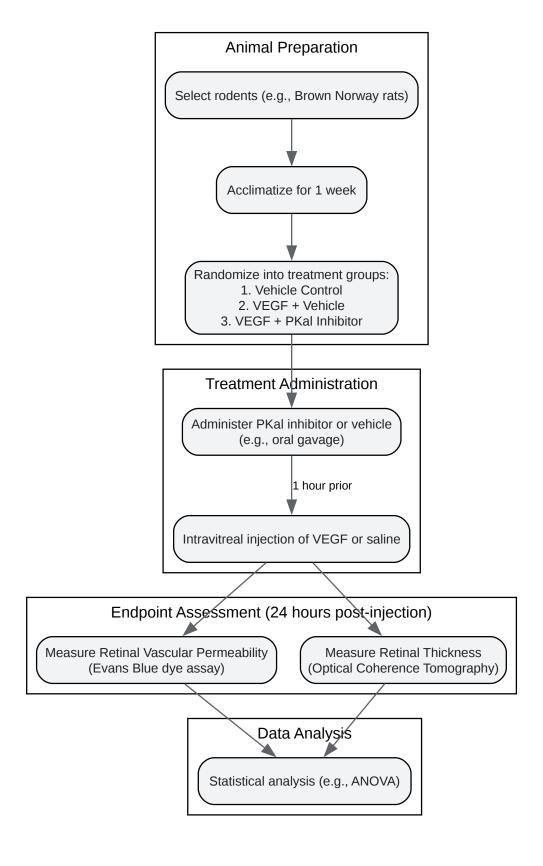
Feniralstat acts as a direct inhibitor of plasma kallikrein, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin. By reducing the levels of circulating bradykinin, **Feniralstat** is designed to mitigate the downstream effects of B2 receptor activation, including vasodilation, plasma extravasation, and the production of pro-inflammatory cytokines.

The following diagram illustrates the central role of plasma kallikrein in the inflammatory signaling pathway and the intended point of intervention for **Feniralstat**.









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- To cite this document: BenchChem. [The Therapeutic Potential of Feniralstat in Inflammatory Diseases: A Mechanistic Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854778#the-therapeutic-potential-of-feniralstat-in-inflammatory-diseases]

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